Methyl 3-oxotetradecanoate
Description
Methyl 3-oxotetradecanoate (CAS RN: 22348-97-6) is a β-keto ester with the molecular formula C₁₅H₂₈O₃ and a molecular weight of 256.381 g/mol . It is structurally characterized by a 14-carbon chain (tetradecanoate) with a ketone group at the third carbon and a methyl ester moiety at the terminal carboxyl group.
Properties
IUPAC Name |
methyl 3-oxotetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBSXIIDKUOHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176881 | |
| Record name | Methyl 3-oxotetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22348-97-6 | |
| Record name | Methyl 3-oxotetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22348-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 3-oxotetradecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022348976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-oxotetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxotetradecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Methyl 3-oxotetradecanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JZD9UC56Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Optimization
In anhydrous tetrahydrofuran (THF) at −78°C, LDA deprotonates methyl acetate to generate a reactive enolate. Subsequent addition of dodecanoyl chloride induces acylation at the α-position, yielding the β-keto ester. Post-reaction quenching with aqueous ammonium chloride and purification via silica gel chromatography typically achieve 55–65% yields. Key parameters include:
Challenges and Solutions
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Byproduct formation : Excess acid chloride may lead to diacylation. Counteracted by slow addition and stoichiometric precision.
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Moisture sensitivity : Rigorous anhydrous conditions are critical, as water hydrolyzes the enolate intermediate.
Oxidation of Methyl 3-Hydroxytetradecanoate
Oxidation of the secondary alcohol in methyl 3-hydroxytetradecanoate offers a two-step pathway. The hydroxy ester is first synthesized via catalytic hydrogenation or microbial reduction of a precursor ketone, followed by oxidation to the target compound.
Oxidation Protocols
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Jones oxidation (CrO₃/H₂SO₄) : In acetone/water (4:1) at 0–5°C, this method achieves 70–75% yield. The ketone forms within 2 hours, with excess oxidant neutralized using isopropanol.
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Dess-Martin periodinane : A milder, non-aqueous alternative in dichloromethane (DCM) at 25°C provides 85% yield within 1 hour, avoiding acidic conditions that may degrade the ester.
Hydroxy Ester Synthesis
Methyl 3-hydroxytetradecanoate is accessible via:
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Catalytic hydrogenation : Hydrogenation of methyl 3-oxotetradec-2-enoate over palladium-on-carbon (Pd/C) at 1 atm H₂.
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Microbial reduction : Saccharomyces cerevisiae reduces this compound to the (S)-enantiomer with >90% enantiomeric excess (ee).
Acetoacetic Ester Alkylation and Decarboxylation
The classical acetoacetic ester synthesis involves alkylation of ethyl acetoacetate followed by decarboxylation and esterification. While indirect, this route is versatile for introducing diverse alkyl chains.
Stepwise Procedure
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Alkylation : Ethyl acetoacetate reacts with undecyl bromide (C₁₁H₂₃Br) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as base. After 12 hours at 80°C, the alkylated product is isolated in 60% yield.
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Hydrolysis and decarboxylation : Treatment with 6M HCl at reflux removes the ester and induces decarboxylation, yielding 3-oxotetradecanoic acid.
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Esterification : The acid is converted to the methyl ester using diazomethane (CH₂N₂) in diethyl ether, achieving near-quantitative conversion.
Limitations
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Multi-step process : Low overall yield (~40%) due to cumulative losses.
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Diazomethane handling : Requires specialized equipment due to toxicity and explosivity.
Grignard Reagent Elongation
Grignard reagents extend shorter-chain β-keto esters through nucleophilic addition. For example, methyl 3-oxohexanoate reacts with decylmagnesium bromide (C₁₀H₂₁MgBr) to form a tertiary alcohol intermediate, which is oxidized to this compound.
Reaction Dynamics
Advantages
-
Chain-length flexibility : Adjusting the Grignard reagent’s alkyl group tailors the final product.
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Stereochemical control : Asymmetric Grignard reactions enable enantioselective synthesis.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Temperature Range (°C) | Key Advantages | Limitations |
|---|---|---|---|---|
| Claisen condensation | 55–65 | −78 to 25 | Single-step, high atom economy | Moisture-sensitive, costly bases |
| Hydroxy ester oxidation | 70–85 | 0–25 | High yields, enantioselective options | Requires precursor synthesis |
| Acetoacetic ester route | ~40 | 80–100 | Versatile alkylation | Multi-step, low overall yield |
| Grignard elongation | 65 | 0–25 | Chain-length tunability | Sensitive to steric hindrance |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-oxotetradecanoic acid.
Reduction: 3-hydroxytetradecanoic acid.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Antioxidant Activity
Research indicates that methyl 3-oxotetradecanoate exhibits significant antioxidant properties. A study highlighted that compounds derived from cyanobacteria, including methyl esters of fatty acids, demonstrated strong radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems .
Table 1: Antioxidant Activity of this compound and Related Compounds
| Compound | Source | Antioxidant Activity (DPPH Scavenging) |
|---|---|---|
| This compound | Cyanobacterial Extracts | High |
| Palmitic Acid Methyl Ester | Cyanobacterial Extracts | Moderate |
| Myristic Acid | Cyanobacterial Extracts | Low |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro studies have shown that methyl esters of fatty acids can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of various bioactive compounds. Its structure allows it to participate in reactions such as Michael additions and aldol condensations, making it valuable for creating complex molecules used in pharmaceuticals and agrochemicals .
Food Industry
Methyl esters like this compound are used as flavoring agents and preservatives in the food industry due to their stability and ability to enhance the sensory properties of food products .
Study on Antioxidant Properties
A comprehensive study investigated the antioxidant capabilities of various methyl esters derived from fatty acids, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in cell cultures exposed to free radicals, supporting its potential use as a dietary supplement or functional food ingredient .
Application in Drug Formulation
Another case study focused on the formulation of anti-inflammatory drugs using this compound as a key ingredient. The study demonstrated enhanced bioavailability and therapeutic efficacy when incorporated into lipid-based drug delivery systems .
Mechanism of Action
The mechanism of action of methyl 3-oxotetradecanoate involves its interaction with specific molecular targets and pathways. In enzymatic reactions, it acts as a substrate that undergoes transformation by enzymes, leading to the formation of various products. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Methyl 3-oxodecanoate (CAS RN: 22348-96-5)
- Molecular formula : C₁₁H₂₀O₃
- Molecular weight : 200.278 g/mol .
- Key differences: Shorter 10-carbon chain (vs. 14-carbon in methyl 3-oxotetradecanoate). Lower molecular weight and boiling point due to reduced chain length. Applications: Less common in biosynthetic pathways compared to longer-chain derivatives.
Longer-Chain β-Keto Esters
Methyl 3-oxooctadecanoate (CAS RN: 14531-34-1)
- Molecular formula : C₁₉H₃₆O₃
- Molecular weight : 312.494 g/mol .
- Key differences: Longer 18-carbon chain enhances hydrophobicity. Potential use in lipid-based nanomaterials due to higher melting point.
Hydroxylated Derivatives
Methyl 3-hydroxytetradecanoate (CAS RN: 104871-97-8)
- Molecular formula : C₁₅H₃₀O₃
- Molecular weight : 258.40 g/mol .
- Key differences: Contains a hydroxyl group instead of a ketone at C3. Synthesized via asymmetric hydrogenation of this compound under technical-grade H₂ (99.5% purity) with Ru-based catalysts . Applications: Chiral intermediates in antibiotic synthesis (e.g., macrolides).
Methyl 3-hydroxydodecanoate (CAS RN: N/A)
- Molecular formula : C₁₃H₂₆O₃
- Molecular weight : 230.34 g/mol .
- Key differences: Shorter 12-carbon chain limits its role in long-chain fatty acid pathways. Classified as non-hazardous, making it safer for laboratory use .
Comparative Data Table
Research Findings
Catalytic Hydrogenation Efficiency
This compound undergoes asymmetric hydrogenation using Ru catalysts under technical-grade H₂ (99.5% purity) to produce methyl 3-hydroxytetradecanoate with >95% enantiomeric excess . This contrasts with older methods requiring ultra-pure H₂ (99.99%), reducing industrial costs significantly .
Biological Activity
Methyl 3-oxotetradecanoate, also known as 3-oxotetradecanoic acid methyl ester, is a fatty acid derivative with significant biological activity. This compound plays a critical role in various metabolic processes and has been studied for its potential applications in pharmacology and biotechnology. This article explores the biological activity of this compound, focusing on its biochemical roles, antimicrobial properties, and other therapeutic potentials.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 256.39 g/mol. It is classified as a keto fatty acid ester, which is an important intermediate in fatty acid biosynthesis. The compound is involved in the synthesis of longer-chain fatty acids through various enzymatic pathways, primarily in the liver and adipose tissues of mammals .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Fatty Acid Metabolism
This compound serves as an intermediate in the biosynthesis of fatty acids. It is produced from malonic acid through a series of enzymatic reactions involving:
- 3-oxoacyl-[acyl-carrier-protein] synthase
- Fatty-acid synthase
- Beta-ketoacyl-acyl-carrier-protein synthase II .
These enzymes facilitate the conversion of acetyl-CoA and malonyl-CoA into long-chain fatty acids, which are crucial for cellular functions and energy storage.
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and related compounds. For instance, extracts containing this compound demonstrated significant antibacterial activity against various pathogens. While specific MIC (Minimum Inhibitory Concentration) values for this compound were not detailed in the reviewed literature, related fatty acids have shown promising results:
- Compounds like (Z,Z)-9,12-octadecadienoic acid exhibited inhibitory action against Escherichia coli, suggesting a potential for this compound to exhibit similar effects due to structural similarities .
Case Studies and Research Findings
Several research findings emphasize the biological significance of this compound:
Q & A
Q. What are the standard laboratory synthesis protocols for Methyl 3-oxotetradecanoate?
this compound can be synthesized via saponification of its ester precursor. A validated method involves hydrolyzing this compound (1 mmol) with 6 mL of 3.0 M NaOH, aided by tetrahydrofuran (THF) to solubilize the ester. The reaction is typically monitored via thin-layer chromatography (TLC) and purified using acid precipitation followed by liquid-liquid extraction .
Q. How can researchers characterize this compound using spectroscopic methods?
Key characterization techniques include:
- GC-MS : Quantify purity and identify fragmentation patterns using calibration with authentic standards (e.g., 2-undecanone) .
- NMR : Confirm structural integrity via - and -NMR, focusing on carbonyl (δ ~210 ppm) and ester (δ ~3.6 ppm) signals.
- FT-IR : Detect functional groups (C=O stretch at ~1700 cm, ester C-O at ~1200 cm) .
Q. What are the stability and storage recommendations for this compound?
The compound is stable under standard laboratory conditions but degrades upon prolonged exposure to oxidizers, releasing CO, CO, and irritants. Store in airtight containers at 4°C, away from light and oxidizing agents. Shelf life exceeds 12 months under inert atmospheres .
Advanced Research Questions
Q. How does this compound function in fatty acid β-oxidation pathways?
In breast cancer cells (e.g., BT-474), this compound accumulates extracellularly upon HCA3 receptor knockdown, indicating its role as a β-oxidation intermediate. Study methodologies include:
Q. How can researchers resolve discrepancies in thermodynamic data for methyl esters like this compound?
Conflicting melting/boiling points (e.g., in Methyl tetradecanoate: T = 290–292 K) arise from impurities or measurement techniques. Mitigation strategies:
Q. What methodologies assess the toxicity of this compound in biological systems?
While the compound is not classified as acutely toxic, advanced toxicity profiling involves:
- In vitro assays : MTT/PrestoBlue viability tests on human cell lines (e.g., HepG2) at 10–100 µM concentrations.
- Ecotoxicology : OECD 201/202 guidelines for algal (e.g., Chlamydomonas reinhardtii) and daphnia toxicity.
- Genotoxicity screening : Ames test (bacterial reverse mutation) and micronucleus assay .
Methodological Notes
- Experimental Design : Include negative controls (e.g., solvent-only treatments) and replicate measurements (n ≥ 3) for statistical robustness.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
